Cas no 125948-64-3 (4-(Diethylamino)benzaldehyde diphenylhydrazone)

4-(Diethylamino)benzaldehyde diphenylhydrazone structure
125948-64-3 structure
Product Name:4-(Diethylamino)benzaldehyde diphenylhydrazone
CAS No:125948-64-3
MF:C23H25N3
MW:343.464705228806
CID:63793
PubChem ID:9580366
Update Time:2025-04-18

4-(Diethylamino)benzaldehyde diphenylhydrazone Chemical and Physical Properties

Names and Identifiers

    • 4-(Diethylamino)benzaldehyde diphenylhydrazone
    • 4-(Diethylamino)benzaldehyde-N,N-diphenylhydrazone
    • DEH
    • 4-Diethylaminobenzaldehyde-N,N
    • 4-(DIETHYLAMINO)BENZALDEHYDE DIPHENYL-
    • 4-Diethylaminobenzaldehyde-N,N-diphenylhydrazone(DEH)
    • AKOS025310942
    • AKOS001702524
    • 4-Diethylaminobenzaldehyde diphenylhydrazone
    • 1-[4-(Diethylamino)benzylidene]-2,2-diphenylhydrazine
    • A836043
    • AB01317664-02
    • 4-[(E)-(2,2-DIPHENYLHYDRAZIN-1-YLIDENE)METHYL]-N,N-DIETHYLANILINE
    • 4-((2,2-Diphenylhydrazono)methyl)-N,N-diethylaniline
    • 4-[(E)-(diphenylhydrazinylidene)methyl]-N,N-diethylaniline
    • [4-(Diphenyl-hydrazonomethyl)-pheny
    • 4-(Diethylamino)benzaldehyde diphenylhydrazone #
    • 4-(Diethylamino)benzaldehyde-1,1-diphenylhydrazone
    • p-diethylami-nobenzaldehyde diphenylhydrazone
    • W-104688
    • YGBCLRRWZQSURU-LYBHJNIJSA-N
    • 125948-64-3
    • D2952
    • MFCD00143309
    • 4-(Diethylamino)-alpha-(diphenylhydrazono)toluene
    • 68189-23-1
    • NCGC00322462-01
    • 4-Diethylaminobenzaldehyde N,N'-diphenylhydrazone
    • SCHEMBL122069
    • MDL: MFCD00143309
    • Inchi: 1S/C23H25N3/c1-3-25(4-2)21-17-15-20(16-18-21)19-24-26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-19H,3-4H2,1-2H3/b24-19+
    • InChI Key: YGBCLRRWZQSURU-LYBHJNIJSA-N
    • SMILES: N(CC)(CC)C1C=CC(/C=N/N(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1

Computed Properties

  • Exact Mass: 343.205
  • Monoisotopic Mass: 343.205
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 18.8A^2
  • XLogP3: 6.1

Experimental Properties

  • Density: 1.005
  • Boiling Point: 93-94 ºC
  • Flash Point: 250.162 °C
  • Refractive Index: 1.566
  • PSA: 18.84000
  • LogP: 5.70500
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